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Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

Cat. No.: B046037

For the attention of researchers, scientists, and drug development professionals, this document
provides a comprehensive overview of the chemical properties, structure, and reactive
characteristics of 6-Chloropyrimidin-2(1H)-one. This guide includes summarized data,
representative experimental protocols, and visualizations to facilitate its application in research
and development.

Chemical Properties and Structure

6-Chloropyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring.
The presence of a chlorine atom and a lactam functional group makes it a versatile
intermediate in the synthesis of a variety of bioactive molecules.

General Information

Property Value

Molecular Formula CaHs3CIN20[1]

Molecular Weight 130.53 g/mol [1]

CAS Number 80927-55-5[1]

Appearance Off-white to light yellow crystalline powder
Melting Point 153 °C[1]
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Structural Identifiers

Identifier Value

IUPAC Name 6-chloro-1H-pyrimidin-2-one

SMILES C1=C(NC(=O)N=C1)CI[1]

InChi INChl=1S/C4H3CIN20/c5-3-1-2-6-4(8)7-3/h1-
2H,(H,6,7,8)

InChlKey KVHNGYWHLLJFNQ-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of public spectroscopic data for 6-Chloropyrimidin-2(1H)-one,

the following tables provide predicted and expected values based on the analysis of similar

chemical structures and established spectroscopic principles.

NMR Spectroscopy

Solvent: DMSO-ds

Chemical Shift (8)

Coupling Constant

1H NMR Multiplicity
ppm (9) Hz
H-4 ~6.5 d ~4.0
H-5 ~7.8 d ~4.0
N-H ~12.5 brs
13C NMR Chemical Shift (6) ppm
C-2 ~160
C-4 ~110
C-5 ~145
C-6 ~150
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium N-H stretch

1680-1660 Strong C=0 stretch (lactam)

1600-1580 Medium C=C stretch

1450-1400 Medium C-N stretch

800-750 Strong C-Cl stretch
Mass Spectrometry

m/z Relative Intensity (%) Assighment

130/132 100/33 ]E(IZ/Ir]ZI)[M+2]+ (isotopic pattern

102/104 Variable [M-COJ*

95 Variable [M-CII*

68 Variable [M-CI-HCN]*

Experimental Protocols (Representative)

The following protocols are representative and may require optimization based on laboratory

conditions and reagent purity.

Synthesis of 6-Chloropyrimidin-2(1H)-one

This protocol describes a plausible two-step synthesis starting from barbituric acid.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet,

combine barbituric acid (1 mole) and phosphorus oxychloride (5 moles).

o Catalyst Addition: Slowly add N,N-dimethylaniline (0.2 moles) as a catalyst.
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Reflux: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
The reaction should be monitored by TLC.

Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed
ice. The crude 2,4,6-trichloropyrimidine will precipitate.

Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Selective Hydrolysis to 6-Chloropyrimidin-2(1H)-one

Reaction Setup: Dissolve the crude 2,4,6-trichloropyrimidine (1 mole) in a suitable solvent
such as aqueous acetone or dioxane.

Base Addition: Add a stoichiometric amount of a weak base, such as sodium bicarbonate (2
moles), portion-wise while stirring at room temperature. The selective hydrolysis of the
chlorine atoms at positions 2 and 4 is favored under these mild conditions.

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

Acidification: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g.,
1M HCI) to a pH of approximately 5-6.

Isolation: The product, 6-Chloropyrimidin-2(1H)-one, will precipitate out of the solution.
Filter the solid, wash with cold water, and proceed to purification.

Purification by Recrystallization

Solvent Selection: Based on solubility tests, a mixture of ethanol and water is a suitable
solvent system for the recrystallization of 6-Chloropyrimidin-2(1H)-one.

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove
them.

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes
slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and
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allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to
maximize crystal formation.

« |solation and Drying: Collect the purified crystals by vacuum filtration, wash with a small
amount of cold ethanol-water mixture, and dry in a vacuum oven.[2][3][4][5]

Reactivity and Applications

6-Chloropyrimidin-2(1H)-one is a valuable building block in organic synthesis, primarily due to
the reactivity of the chlorine atom at the 6-position, which is susceptible to nucleophilic aromatic
substitution. This allows for the introduction of various functional groups, leading to the
synthesis of a diverse range of pyrimidine derivatives.

These derivatives have been investigated for a variety of pharmacological activities, including
as antiviral and anticancer agents. The pyrimidine scaffold is a common feature in many kinase
inhibitors.

Signaling Pathway Visualization (Representative)

While the specific role of 6-Chloropyrimidin-2(1H)-one in signaling pathways is not well-
documented, pyrimidine derivatives are known to act as inhibitors of key kinases in pathways
such as the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase
(MAPK) pathways.[6][7][8][9][10][11][12] The following diagram illustrates a generalized
representation of the EGFR signaling pathway, where a pyrimidine-based inhibitor could
potentially act.

Binds

Click to download full resolution via product page

Caption: Representative EGFR signaling pathway, a target for pyrimidine-based inhibitors.
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The following diagram illustrates a generalized experimental workflow for the synthesis and
characterization of a pyrimidine derivative.
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Caption: General workflow for the synthesis and utilization of 6-Chloropyrimidin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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